Disodium hexafluorotitanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Disodium hexafluorotitanate is a chemical compound not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their structures, which can be useful in understanding the broader context of hexafluorotitanate chemistry. The first paper discusses a complex formed from the reaction of hexafluorobut-2-yne with a diiridium compound, which suggests that hexafluorinated compounds can participate in complex formation with transition metals . The second paper describes the synthesis of a novel disodium salt of a difluorophenylphosphonic acid, indicating the versatility of disodium salts in coordination chemistry .

Synthesis Analysis

While the synthesis of disodium hexafluorotitanate is not explicitly covered in the provided papers, the synthesis of related compounds can offer some insights. The second paper outlines a multi-step synthesis involving diazotization, reaction with phosphorus trichloride, followed by hydrolysis and neutralization to form a disodium salt . This process could be analogous to potential methods for synthesizing disodium hexafluorotitanate, where a hexafluorotitanate precursor might be neutralized with sodium to form the disodium salt.

Molecular Structure Analysis

The molecular structure of disodium hexafluorotitanate is not detailed in the papers, but the structure of a related complex is analyzed in the first paper. The complex features a hexafluorinated ligand coordinated to a metal center, which could be similar to the coordination environment around the titanium center in disodium hexafluorotitanate . The second paper provides an example of X-ray single crystal diffraction analysis, a technique that could be used to determine the molecular structure of disodium hexafluorotitanate .

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions specifically involving disodium hexafluorotitanate. However, the first paper shows that hexafluorinated compounds can undergo reactions leading to the formation of metal complexes, which may be relevant for understanding the reactivity of disodium hexafluorotitanate . The second paper does not discuss chemical reactions of the synthesized disodium salt with other compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of disodium hexafluorotitanate are not discussed in the provided papers. However, the papers do mention properties of related compounds, such as bond lengths in the metal complex , and the characterization techniques used for the disodium salt . These techniques, including NMR and X-ray diffraction, could be applied to disodium hexafluorotitanate to determine its properties.

科学的研究の応用

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which may include compounds similar in nature to disodium hexafluorotitanate, have been widely used in industrial and commercial applications. Their environmental persistence and potential for degradation, including through microbial pathways, have been a subject of research. Understanding the microbial degradation pathways of these compounds is crucial for assessing their environmental fate and potential impacts (Liu & Avendaño, 2013).

Advanced Materials Research

High-entropy alloys (HEAs) and transition metal compounds, including oxides, nitrides, carbides, and sulfides, represent a significant area of research in materials science. These materials exhibit unique physical and chemical properties, making them promising candidates for new applications. The study of these compounds, including their electronic, structural, and chemical properties, could provide insights into the potential applications of disodium hexafluorotitanate in materials science and engineering (Chen, 1998); (Ye et al., 2016).

Environmental and Safety Assessments

Understanding the environmental and health risks associated with the use of fluorinated compounds is crucial. Research on the toxicity, environmental fate, and potential for human exposure to these compounds, including their removal from aqueous solutions, is essential for ensuring their safe use (Vakili et al., 2021); (Wang et al., 2019).

Fluorescence Spectroscopy and Radiative Decay Engineering

The use of fluorescence spectroscopy and radiative decay engineering represents an innovative approach in biochemistry and molecular biology. Modifying the emission of fluorophores could have implications for the development of new diagnostic tools and techniques, potentially relevant to the manipulation or study of compounds like disodium hexafluorotitanate (Lakowicz, 2001).

Safety And Hazards

Disodium hexafluorotitanate is a strong oxidizer and poses a risk of serious eye irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this substance . In case of accidental ingestion or contact with eyes, immediate medical attention is advised .

特性

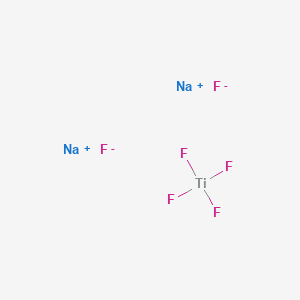

IUPAC Name |

disodium;tetrafluorotitanium;difluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2Na.Ti/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJCWGPUCQTHFY-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].F[Ti](F)(F)F.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Na2Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.837 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium hexafluorotitanate | |

CAS RN |

17116-13-1 |

Source

|

| Record name | Disodium hexafluorotitanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017116131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)

![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)